molecular formula C8H11N5O3 B1447983 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid CAS No. 46702-10-7

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid

Cat. No.: B1447983
CAS No.: 46702-10-7
M. Wt: 225.2 g/mol
InChI Key: AJMUXQATAZCFEG-UHFFFAOYSA-N
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Description

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid (CAS 46702-10-7) is a heterocyclic building block of significant interest in medicinal chemistry and advanced materials research. This compound features a 1,3,5-triazine core symmetrically substituted with a carboxylic acid group, a primary amino group, and a morpholine ring, creating a multifunctional scaffold with diverse reactivity . The molecular formula is C8H11N5O3 and it has a molecular weight of 225.20 g/mol . Its primary research value lies in its application as a key precursor in the synthesis of more complex molecules. The carboxylic acid group can be activated by coupling reagents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) for amide bond formation, a fundamental reaction in constructing peptidomimetics and other bioactive compounds . The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on the electron-deficient triazine ring makes it a valuable intermediate for designing kinase inhibitors, ligands for metal-organic frameworks (MOFs), and components for polymeric materials. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMUXQATAZCFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Chlorinated Triazine Precursors

A common and efficient method involves starting from 2-chloro-4,6-diamino-1,3,5-triazine derivatives or similar chlorinated triazines. The chlorine atom at the 6-position is substituted by morpholine via a nucleophilic aromatic substitution (SNAr) reaction.

  • Procedure:

    • React 2-chloro-4,6-diamino-1,3,5-triazine with morpholine in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • The reaction is typically carried out at elevated temperatures (50–80 °C) to facilitate substitution.
    • The product, 4-amino-6-(morpholin-4-yl)-1,3,5-triazine, is then isolated by filtration or extraction.
  • Key Reaction:
    $$
    \text{2-chloro-4,6-diamino-1,3,5-triazine} + \text{morpholine} \rightarrow \text{4-amino-6-(morpholin-4-yl)-1,3,5-triazine}
    $$

This step is often followed by oxidation or carboxylation to introduce the carboxylic acid group at the 2-position.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 2-position can be introduced via several routes:

Detailed Research Findings and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
1. Nucleophilic substitution 2-chloro-4,6-diamino-1,3,5-triazine + morpholine, THF, 60 °C, 12 h 75-85 Efficient substitution of chlorine by morpholine
2. Carboxylation CO₂, base (e.g., NaOH), elevated pressure and temperature 65-80 Direct carboxylation introduces acid group at 2-position
3. Hydrolysis (if ester intermediate) Aqueous acid/base, reflux, 4-6 h 80-90 Converts ester to carboxylic acid
4. Purification Recrystallization from ethanol/water - Ensures high purity product

Representative Synthetic Route Summary

  • Starting Material: 2-chloro-4,6-diamino-1,3,5-triazine
  • Step 1: React with morpholine in THF at 60 °C to substitute chlorine with morpholine.
  • Step 2: Subject the product to carboxylation conditions or convert ester intermediates to the carboxylic acid.
  • Step 3: Purify the final compound by recrystallization.

Analytical Characterization

The synthesized this compound is characterized by:

Notes on Scale-Up and Industrial Preparation

  • The nucleophilic substitution step is scalable and can be performed in batch reactors with controlled temperature and stirring.
  • Use of solvents like THF or DMF requires appropriate handling due to toxicity and flammability.
  • Carboxylation under pressure needs specialized equipment for safety.
  • Purification by crystallization is preferred for large scale to avoid chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic Acid

  • Key Difference: Replaces the morpholin-4-yl group with a dimethylamino (-N(CH₃)₂) substituent.
  • Impact: Electronic Effects: Dimethylamino is a stronger electron-donating group compared to morpholine, which has mixed electron-donating/withdrawing properties due to its oxygen atom. This alters reactivity in nucleophilic or electrophilic reactions . Solubility: Morpholine’s oxygen may enhance water solubility via hydrogen bonding, whereas dimethylamino relies on basicity for solubility. Biological Interactions: Morpholine’s oxygen could improve binding to biological targets (e.g., enzymes) through H-bonding, as seen in Servier/Novartis patents for morpholine-containing pharmaceuticals .

Bis(morpholino-1,3,5-triazine) Derivatives

  • Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid .
  • Key Difference : Incorporates two morpholine groups at the 4- and 6-positions.
  • Impact :
    • Steric Hindrance : Increased bulk may reduce membrane permeability but improve target specificity.
    • Synthetic Complexity : Additional morpholine groups require multi-step synthesis, as described in the preparation of ureido-linked derivatives .

Agrochemical Triazine Analogs

Triazine derivatives with non-morpholine substituents dominate agrochemical applications:

  • Metribuzin (4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one): Substituents: tert-Butyl and methylthio groups enhance herbicidal activity by interfering with photosynthesis . Contrast: The carboxylic acid group in the target compound may reduce volatility and increase soil persistence compared to metribuzin’s ketone functionality.

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Molecular Weight* Key Applications Evidence Source
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid Morpholin-4-yl (6), carboxylic acid (2) ~254.25 g/mol Pharmaceutical intermediates (inferred)
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid Dimethylamino (6), carboxylic acid (2) ~199.18 g/mol Research chemicals
Metribuzin tert-Butyl (6), methylthio (3), ketone (5) 214.29 g/mol Herbicide
Bis(morpholino)triazine-ureido-benzoic acid Dual morpholin-4-yl (4,6), ureido-phenyl ~550.58 g/mol Drug discovery (kinase inhibitors?)

*Calculated based on standard atomic weights.

Research Implications and Limitations

  • Morpholine’s Role: The morpholine group’s balance of hydrophilicity and rigidity may optimize pharmacokinetics in drug candidates, as evidenced by its use in Servier/Novartis compounds targeting dihydroisoquinoline-carboxylate scaffolds .
  • Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) for the target compound necessitate further studies. Analogous compounds like 4-amino-6-(dimethylamino)-triazine-2-carboxylic acid are labeled "for R&D use only," underscoring their exploratory status .

Biological Activity

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid (CAS No. 46702-10-7) is a heterocyclic compound belonging to the triazine family. Its unique structure, featuring both a morpholine ring and functional groups such as amino and carboxylic acid, positions it as a molecule of interest in various fields including medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, and potential applications based on recent research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown its potential against various cancer cell lines, including breast cancer (MDA-MB-231) and others.
  • Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially modulating their activity.
  • Antiviral Activity : Some derivatives of triazine compounds have demonstrated antiviral properties, suggesting that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins or enzymes. The morpholine ring enhances binding affinity to these targets, which may lead to inhibition of their activity.

Anticancer Activity

A study conducted on the MDA-MB-231 cell line revealed that treatment with this compound resulted in significant growth inhibition. The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cancer cells.

Cell LineIC50 (μM)Reference
MDA-MB-2310.126
MCF10A (non-cancer)>20

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. For instance, it was tested against matrix metalloproteinases (MMPs), where it demonstrated significant inhibitory effects.

EnzymeInhibition (%)Reference
MMP-270
MMP-965

Antiviral Studies

In vitro studies have suggested that derivatives of this triazine may have antiviral properties against influenza viruses. Although specific data on this compound is limited, related triazines have shown promising results in reducing viral loads in infected models.

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structure and potential advantages in therapeutic applications:

CompoundKey FeaturesBiological Activity
4-Amino-6-chloropyrimidineChlorine substituentModerate anticancer activity
4,6-Dimorpholino-1,3,5-triazineLacks amino/carboxylic groupsLimited biological activity

Q & A

Q. What are the key synthetic routes for 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on a triazine core. Key steps include:
  • Solvent Selection : Dimethylformamide (DMF) or acetonitrile are optimal for nucleophilic substitutions due to their polar aprotic nature, enhancing reaction rates .
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity .
  • Optimization : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, temperature) and identify ideal conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Calibrate with a triazine reference standard .
  • NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine integration at δ ~3.5 ppm). IR detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 280.1) .

Q. What solvents and reaction parameters are critical for achieving high purity?

  • Methodological Answer :
  • Solvents : Avoid protic solvents (e.g., methanol) to prevent hydrolysis. Use DMF for substitutions and ethanol for recrystallization .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) during carboxylate group formation to avoid decomposition .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates and minimize impurities .

Advanced Research Questions

Q. How can computational modeling aid in the design of synthesis pathways?

  • Methodological Answer :
  • Reaction Path Screening : Use density functional theory (DFT) to calculate activation energies for proposed mechanisms (e.g., SNAr vs. acid-catalyzed pathways) .
  • Solvent Effects : Simulate solvent interactions via COSMO-RS models to predict solubility and reaction rates .
  • Machine Learning : Train models on existing triazine reaction datasets to predict optimal catalysts (e.g., morpholine as a nucleophile) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., C–N bond lengths ~1.33 Å in triazine rings) to confirm substituent positions .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in morpholine or amino groups .
  • 2D Techniques : Use HSQC and HMBC to assign coupling between triazine carbons and adjacent protons .

Q. How to apply factorial design to optimize multi-step synthesis?

  • Methodological Answer :
  • Screening Experiments : Use a 2³ factorial design to test variables (e.g., time, temperature, catalyst loading) for each step .
  • Response Surface Modeling : Identify non-linear relationships between variables and yield using central composite design .
  • Sequential Optimization : Refine later steps (e.g., carboxylation) after fixing early-stage parameters (e.g., morpholine substitution) .

Q. What are the challenges in determining the crystal structure, and how to address them?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals. Avoid solvents that disrupt hydrogen bonding .
  • Hydrogen Bond Analysis : Refine X-ray data (e.g., SHELXTL) to map interactions (e.g., N–H⋯O between amino and morpholine groups, ~2.30 Å) .
  • Disorder Modeling : Apply restraints to morpholine ring atoms if thermal motion obscures positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 2
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid

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